Alintegimod, also known as 7HP349, is a clinical-stage small molecule that functions as an orally active immunostimulant. It acts as an allosteric activator of leukocyte-specific integrins, specifically αLβ2 and α4β1. By enhancing T cell activation and adhesion, Alintegimod increases the penetration of T cells into tumors, which is particularly beneficial in the treatment of various cancers, including melanoma and colon carcinoma. The compound has shown promise in early clinical trials, leading to its designation for further investigation in combination therapies for solid tumors and other conditions such as influenza vaccination in elderly populations .
Alintegimod exhibits significant biological activity by enhancing immune responses through T cell activation. It has been shown to improve the efficacy of immunotherapies by facilitating T cell infiltration into tumors. In preclinical studies, Alintegimod demonstrated antitumor effects in mouse models of melanoma and colon cancer. Its ability to activate αLβ2 and α4β1 integrins is linked to increased T cell-mediated cytotoxicity against tumor cells .
The synthesis of Alintegimod involves several organic chemistry techniques, including metathesis reactions and the use of constrained dipeptide mimics. While specific synthetic pathways are proprietary or not fully disclosed, the general approach includes modifying peptide sequences to enhance their pharmacological properties. The development process has focused on optimizing the compound's stability and bioavailability for oral administration .
Alintegimod is primarily being investigated for its applications in oncology, particularly in combination with other immunotherapeutic agents such as cytotoxic T-lymphocyte antigen 4 inhibitors. Its potential applications extend beyond cancer treatment to include enhancing immune responses in elderly populations during vaccination campaigns . The compound has received fast-track designation from regulatory authorities for its use in treating unresectable or metastatic malignant melanoma .
Studies on Alintegimod have highlighted its interactions with various integrin receptors, which are critical for immune cell function. The compound enhances the binding affinity of T cells to these receptors, thereby promoting their activation and migration towards tumor sites. Additionally, ongoing clinical trials are assessing its effectiveness when combined with other therapies, which may reveal further interactions that enhance its therapeutic profile .
Several compounds share similarities with Alintegimod in terms of mechanism or application. These include:
| Compound | Mechanism of Action | Primary Use | Unique Features |
|---|---|---|---|
| Alintegimod | Allosteric activator of integrins | Cancer immunotherapy | Oral bioavailability; enhances T cell infiltration |
| Cilengitide | Integrin antagonist | Cancer therapy | Targets multiple integrin subtypes |
| ATN-161 | Fibronectin inhibitor | Cancer therapy | Non-competitive; alters adhesion dynamics |
| Nivolumab | Immune checkpoint inhibitor | Cancer therapy | Blocks immune suppression pathways |
Alintegimod's unique mechanism as an allosteric modulator sets it apart from these compounds, particularly in how it enhances immune cell function without directly inhibiting receptor activity .
The retrosynthetic analysis of alintegimod reveals a complex molecular architecture characterized by its bis(thiophene-2-ylmethyl)carbamate core structure connected through a polyethylene glycol linker [2] [3]. The compound possesses the molecular formula C28H32N2O6S4 with a molecular weight of 620.82 daltons, indicating a symmetrical design that facilitates its dual integrin activation properties [4]. The retrosynthetic disconnection strategy focuses on identifying key bond-forming reactions that can efficiently assemble the target molecule from readily available starting materials [18] [19].
The polyethylene glycol portion of the molecule can be retrosynthetically derived from diethylene glycol or triethylene glycol precursors that have been activated with appropriate leaving groups [17]. The symmetrical nature of alintegimod allows for efficient synthetic planning, as only one thiophene fragment needs to be optimized, with the final coupling step involving a two-fold reaction to install both thiophene units simultaneously [31] [32].
The synthesis of alintegimod proceeds through several critical intermediates, each requiring specific reaction conditions and purification strategies [40]. The thiophene-2-methylcarbamate intermediate represents a key building block, formed through the reaction of thiophene-2-ylmethylamine with appropriate carbamate-forming reagents [15]. This intermediate exhibits moderate stability and requires careful handling to prevent decomposition during subsequent transformations [41].
| Intermediate | Molecular Formula | Molecular Weight (g/mol) | Stability | Purification Method |
|---|---|---|---|---|
| Thiophene-2-methylcarbamate | C6H7NOS2 | 173.25 | Moderate | Column chromatography |
| Bis(thiophene-2-yl)methylamine | C10H9NS2 | 207.31 | High | Recrystallization |
| Polyethylene glycol diactivated ester | C8H16O6 | 240.21 | High | Liquid-liquid extraction |
| Protected carbamate precursor | C30H36N2O8S4 | 664.88 | Low (requires protection) | High Performance Liquid Chromatography |
| Deprotected final intermediate | C28H32N2O6S4 | 620.82 | High | Crystallization |
The reaction mechanisms involve nucleophilic substitution processes where the thiophene-derived nucleophiles attack activated carbonate or carbamate electrophiles [14] [31]. The polyethylene glycol spacer undergoes activation through conversion to reactive intermediates such as chloroformates or activated carbonates, which subsequently react with the thiophene-containing amines [32]. The mechanism proceeds through tetrahedral intermediates that collapse to form the desired carbamate linkages while eliminating appropriate leaving groups [33].
Critical to the success of these transformations is the careful control of reaction stoichiometry and the use of appropriate bases to neutralize the acid byproducts formed during carbamate formation [34]. The reaction conditions typically require mild temperatures to prevent decomposition of the thiophene rings, while ensuring complete conversion of starting materials [38].
The development of environmentally sustainable synthetic routes for alintegimod has become increasingly important as the compound advances through clinical development [31] [32]. Green chemistry principles have been successfully applied to optimize the synthetic pathway, focusing on atom economy, renewable feedstocks, and waste minimization [33] [36].
| Green Chemistry Principle | Traditional Approach | Green Approach | Improvement Factor |
|---|---|---|---|
| Atom Economy | 60-70% atom economy | 85-95% atom economy | 1.3-1.4x |
| Renewable Feedstocks | Petroleum-derived thiophenes | Bio-derived thiophene precursors | 2.5x sustainability |
| Catalysis | Stoichiometric reagents | Catalytic carbon dioxide fixation | 5-10x efficiency |
| Safer Solvents | Chlorinated solvents | Water/ethanol mixtures | 10x safety improvement |
| Energy Efficiency | High temperature reflux | Microwave-assisted synthesis | 2-3x energy reduction |
| Waste Prevention | Multiple purification steps | One-pot reactions | 3-5x waste reduction |
The most significant advancement involves the implementation of carbon dioxide-based carbamate formation, which eliminates the need for toxic phosgene derivatives traditionally used in carbamate synthesis [32] [33]. This approach utilizes carbon dioxide as a renewable C1 building block in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene as a catalyst, achieving yields of 70-80% while dramatically reducing environmental impact [34].
Continuous flow synthesis has emerged as a particularly promising approach for large-scale production of alintegimod [32]. This methodology allows for precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles compared to traditional batch processes [47]. The continuous approach reduces reaction times from 24-36 hours to 8-12 hours while maintaining high product quality [46] [49].
| Pathway | Key Reagents | Yield (%) | Reaction Time (hours) | Environmental Impact |
|---|---|---|---|---|
| Direct Carbamate Formation | Phosgene derivatives, Thiophene methanol | 65-75 | 12-18 | High (toxic reagents) |
| Stepwise Assembly via Intermediates | Ethyl chloroformate, Thiophene amine | 78-85 | 24-36 | Moderate |
| Green Chemistry Route | Carbon dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene, Alkyl halides | 70-80 | 8-12 | Low (green chemistry) |
| Optimized Industrial Process | Modified carbonate chemistry | 85-92 | 6-10 | Low-Moderate |
The purification of alintegimod requires sophisticated techniques due to its complex structure and the need for pharmaceutical-grade purity [24] [26]. Multiple purification strategies have been developed and validated, each offering distinct advantages depending on the scale of production and purity requirements [30].
| Purification Technique | Purity Achieved (%) | Recovery Yield (%) | Scale Suitability | Cost Factor | Environmental Impact |
|---|---|---|---|---|---|
| Column Chromatography | 95-98 | 75-85 | Lab to pilot | Moderate | Moderate (solvent use) |
| Preparative High Performance Liquid Chromatography | 99.5-99.9 | 60-75 | Lab scale | High | Moderate |
| Recrystallization | 98-99 | 80-90 | All scales | Low | Low |
| Supercritical Fluid Chromatography | 99-99.5 | 85-95 | Lab to commercial | High | Very Low |
| Liquid-Liquid Extraction | 90-95 | 90-95 | All scales | Low | Low-Moderate |
| Membrane Filtration | 85-92 | 95-98 | Commercial preferred | Moderate | Very Low |
Supercritical fluid chromatography has emerged as the preferred technique for final purification, offering exceptional selectivity for the separation of alintegimod from structurally related impurities [26]. This technique utilizes supercritical carbon dioxide as the mobile phase, providing rapid analysis times, reduced solvent consumption, and improved separation of chiral compounds [26]. The method is particularly effective for removing residual thiophene-containing impurities that can be challenging to separate using conventional liquid chromatography [30].
Recrystallization remains the most cost-effective purification method for large-scale production, utilizing mixed solvent systems of ethanol and water [27]. The process involves dissolving crude alintegimod in hot ethanol-water mixtures, followed by controlled cooling to induce crystallization of the pure compound [27]. This method achieves purities of 98-99% with recovery yields of 80-90%, making it suitable for commercial manufacturing [38].
| Analytical Parameter | Specification | Test Method | Acceptance Criteria |
|---|---|---|---|
| Purity by High Performance Liquid Chromatography | ≥99.0% | Reversed-phase High Performance Liquid Chromatography with ultraviolet detection | Peak purity >98% |
| Water Content (Karl Fischer) | ≤0.5% | Coulometric Karl Fischer | Single determination |
| Residual Solvents (Gas Chromatography) | ≤0.1% each | Headspace Gas Chromatography-Mass Spectrometry | All solvents |
| Heavy Metals (Inductively Coupled Plasma-Mass Spectrometry) | ≤10 parts per million total | Inductively Coupled Plasma-Mass Spectrometry after digestion | Individual metals <5 parts per million |
| Particle Size Distribution | D90 ≤100 μm | Laser diffraction | Narrow distribution |
| Crystalline Form (X-ray Diffraction) | Consistent polymorph | Powder X-ray diffraction | Single phase |
| Thermal Stability (Differential Scanning Calorimetry) | Onset >150°C | Differential scanning calorimetry | No decomposition |
| Chemical Identity (Nuclear Magnetic Resonance) | Conforms to reference | 1H and 13C Nuclear Magnetic Resonance | All signals assigned |
Analytical validation encompasses a comprehensive suite of tests designed to ensure the identity, purity, and quality of alintegimod [28]. High Performance Liquid Chromatography with ultraviolet detection serves as the primary method for purity determination, utilizing reversed-phase conditions optimized for the separation of alintegimod from potential impurities [28]. The method achieves baseline resolution of the main peak from structurally related substances, with detection limits suitable for trace impurity analysis [30].
Alintegrimod exerts its therapeutic effects through allosteric modulation of Lymphocyte Function-Associated Antigen-1 (αLβ2) conformational states, representing a sophisticated mechanism of integrin activation that differs fundamentally from orthosteric approaches [1] [2] [3]. The compound operates by binding to distinct allosteric sites on the αLβ2 integrin, inducing conformational changes that propagate throughout the entire molecular structure and enhance ligand binding affinity without directly competing with natural ligands [4].
The αLβ2 integrin exists in three distinct conformational states that define its functional activity: the bent-closed state representing the resting configuration with low ligand affinity, the extended-closed state exhibiting intermediate affinity, and the extended-open state characterized by high affinity for intercellular adhesion molecule-1 [2] [3]. Research demonstrates that these conformational states exhibit markedly different ligand binding kinetics, with the bent-closed and extended-closed states displaying fast association and dissociation rates, while the extended-open state demonstrates slow association kinetics coupled with extremely slow dissociation rates [5].
Table 1: Lymphocyte Function-Associated Antigen-1 Conformational States and Binding Characteristics
| Conformational State | Affinity for Ligand | Binding Characteristics | Physiological Role | Population Distribution |
|---|---|---|---|---|
| Bent-Closed | Low | Fast on, fast off kinetics | Resting state | ~80% |
| Extended-Closed | Intermediate | Intermediate binding properties | Intermediate activation state | ~15% |
| Extended-Open | High | Slow on, very slow off kinetics | Fully activated adhesion state | ~5% |
| Force-Stabilized | Very High | Force-dependent stabilization | Force-bearing adhesion complex | Variable |
Alintegrimod specifically targets the allosteric regulatory mechanisms that control transitions between these conformational states [4]. The compound enhances the population of high-affinity extended-open conformations through stabilization of specific interdomain interactions within the αL subunit and promotion of hybrid domain swing-out motions in the β2 subunit [2] [3]. This allosteric mechanism allows for precise modulation of integrin activity without disrupting the natural regulatory mechanisms that control cellular adhesion processes.
The structural basis for Alintegrimod action involves binding to sites distinct from the primary ligand binding pocket, specifically targeting regions that undergo conformational changes during integrin activation [6] [7]. Molecular dynamics simulations reveal that the compound induces coordinated movements of the αI domain, β-propeller domain, and hybrid domain, leading to stabilization of the extended-open conformation through favorable energetic interactions [2]. These conformational changes result in enhanced binding affinity for intercellular adhesion molecule-1, with dissociation constants shifting from micromolar to nanomolar ranges upon allosteric activation [5].
Very Late Antigen-4 (α4β1) represents a critical target for Alintegrimod therapeutic intervention, exhibiting distinct binding kinetics and affinity profiles that differ substantially from those observed with Lymphocyte Function-Associated Antigen-1 [8] [5]. The compound demonstrates potent and selective activation of α4β1 integrin with an half-maximal inhibitory concentration of 9.8 nanomolar for arginine-glycine-aspartic acid-binding α4β1 and an half-maximal effective concentration of 12.9 nanomolar for cell adhesion enhancement [9] [10].
Kinetic analysis reveals that Very Late Antigen-4 exhibits rapid ligand binding kinetics across all conformational states, with association rate constants ranging from 3 to 5 × 10⁶ molar⁻¹ second⁻¹ [8] [5]. This contrasts markedly with Lymphocyte Function-Associated Antigen-1, where ligand binding in the resting state is severely restricted by conformational constraints [7]. The absence of an inserted αI domain in Very Late Antigen-4 allows for unobstructed access to the ligand binding site, enabling rapid engagement with vascular cell adhesion molecule-1 and fibronectin even in low-affinity conformational states [8].
Table 2: Very Late Antigen-4 Binding Kinetics and Affinity Parameters
| Parameter | Value | Assay Conditions | Ligand Specificity | Conformational Dependence |
|---|---|---|---|---|
| IC50 for RGD-binding | 9.8 nM | Competitive binding assay | High for VCAM-1 | State-independent |
| EC50 for cell adhesion | 12.9 nM | Cell adhesion assay | High for fibronectin | Enhanced in activated states |
| Association rate (kon) | 3-5 × 10⁶ M⁻¹s⁻¹ | Real-time binding kinetics | Ligand-dependent | Minimally affected by state |
| Dissociation rate (koff) | Variable by state | Dissociation kinetics | Ligand-dependent | Dramatically state-dependent |
Alintegrimod enhances Very Late Antigen-4 function through multiple mechanisms that collectively increase both binding affinity and avidity for physiological ligands [4]. The compound promotes conformational changes that stabilize high-affinity states while simultaneously enhancing integrin clustering and avidity regulation through effects on cytoplasmic domain interactions [11] [12]. These dual effects result in synergistic enhancement of cellular adhesion that exceeds the contributions of affinity modulation alone.
Detailed kinetic profiling demonstrates that Alintegrimod treatment results in significant prolongation of ligand residence times, with dissociation half-lives increasing from seconds to hours for vascular cell adhesion molecule-1 interactions [5]. This enhanced stability of ligand-receptor complexes provides a molecular basis for the sustained cellular adhesion and enhanced immunological synapse formation observed in treated cells [13]. The compound achieves these effects without compromising the dynamic nature of integrin-ligand interactions, preserving the ability of cells to modulate adhesion strength in response to physiological stimuli.
The dual specificity of Alintegrimod for both Lymphocyte Function-Associated Antigen-1 and Very Late Antigen-4 reflects sophisticated molecular recognition mechanisms that exploit conserved structural features while accommodating the distinct architectural differences between these integrin subtypes [4]. The compound achieves selective activation through targeting of allosteric sites that are structurally conserved across β1 and β2 integrin subfamilies while exhibiting sufficient specificity to avoid unwanted cross-reactivity with other integrin types [14] [15].
Structural analysis reveals that Alintegrimod recognition involves interactions with multiple domains within each integrin subtype, including the β-propeller domains of the α subunits and the βI-like domains of the β subunits [11] [16]. The compound exploits conserved binding pockets that undergo similar conformational changes during activation, allowing for unified allosteric modulation despite the presence of distinct structural elements such as the αI domain in Lymphocyte Function-Associated Antigen-1 [8] [7].
Table 3: Structural Features Determining Dual Integrin Specificity
| Structural Feature | LFA-1 (αLβ2) | VLA-4 (α4β1) | Alintegrimod Target Site | Conservation Level |
|---|---|---|---|---|
| αI Domain Presence | Present (inserted I-domain) | Absent | Allosteric regulatory site | Not required |
| β-propeller Domain | αL subunit | α4 subunit | Modulation interface | Highly conserved |
| βI-like Domain | β2 subunit | β1 subunit | Activation site | Conserved |
| Ligand Binding Pocket | αI domain MIDAS site | α4/β1 interface | Enhanced binding capacity | Divergent |
| Transmembrane Domains | αL and β2 TM | α4 and β1 TM | Inside-out signaling | Conserved |
| Cytoplasmic Tails | αL and β2 CT | α4 and β1 CT | Clustering enhancement | Partially conserved |
The molecular basis for dual specificity resides in the compound's ability to recognize conserved allosteric networks that connect extracellular conformational changes with intracellular signaling events [17] [18]. These networks involve coordinated movements of multiple domains that are preserved across integrin subtypes, allowing Alintegrimod to function as a universal allosteric activator while maintaining specificity for leukocyte integrins [4]. The compound specifically targets regulatory mechanisms that control inside-out signaling pathways, enhancing the cellular responsiveness to activation stimuli without constitutively activating integrins.
Comparative structural modeling indicates that Alintegrimod binding induces similar conformational changes in both integrin subtypes, despite their architectural differences [14] [6]. The compound stabilizes extended conformations through interactions with conserved residues in the βI-like domains while accommodating the presence or absence of αI domains through flexible recognition mechanisms [15] [19]. This structural plasticity allows for effective modulation of both integrin subtypes while preserving their unique functional characteristics and ligand specificities.
Alintegrimod activation of integrin clustering initiates complex intracellular signaling cascades that coordinate cellular adhesion, migration, and immune function through multiple parallel and interconnected pathways [20] [11] [12]. The compound enhances integrin clustering through stabilization of high-affinity conformational states and promotion of lateral associations between activated integrin molecules, creating specialized membrane domains that serve as platforms for signal transduction [11] [12].
The primary signaling cascades triggered by Alintegrimod-induced integrin clustering involve activation of focal adhesion kinase, Src family kinases, and downstream effectors including extracellular signal-regulated kinase 1/2 and phosphoinositide 3-kinase/protein kinase B pathways [18] [21] [12]. These signaling events occur with distinct temporal profiles, with focal adhesion kinase phosphorylation occurring within seconds of integrin clustering, followed by sustained activation of mitogen-activated protein kinase pathways over minutes to hours [17] [22].
Table 4: Intracellular Signaling Cascades and Temporal Dynamics
| Signaling Pathway | Primary Mediators | Cellular Response | Time Course | Functional Outcome |
|---|---|---|---|---|
| FAK Activation | Focal Adhesion Kinase | Adhesion strengthening | Seconds to minutes | Enhanced cell-matrix adhesion |
| Src Family Kinases | Src, Fyn, Yes kinases | Tyrosine phosphorylation cascades | Seconds to minutes | Signal amplification |
| ERK1/2 MAPK | MEK1/2 → ERK1/2 | Cell proliferation/survival | Minutes to hours | Enhanced T-cell activation |
| PI3K/Akt | PI3K → Akt → mTOR | Metabolic regulation | Minutes to hours | Sustained cellular responses |
| Integrin Clustering | Talin, Kindlin, α-actinin | Integrin avidity regulation | Seconds to minutes | Enhanced ligand binding |
| Cytoskeletal Assembly | Actin, Vinculin, Paxillin | Focal adhesion maturation | Minutes to hours | Structural reinforcement |
The molecular mechanisms underlying Alintegrimod-induced signaling involve recruitment of key adaptor proteins including talin and kindlin to integrin cytoplasmic domains, facilitating inside-out activation and stabilization of high-affinity conformational states [20] [11] [16]. These interactions promote the formation of mature focal adhesion complexes that serve as mechanosensitive signaling hubs, integrating mechanical and biochemical signals to coordinate cellular responses [23] [12].
Alintegrimod treatment results in enhanced recruitment of signaling molecules to integrin clusters, including protein kinase C theta, nuclear factor of activated T-cells, and calcium-dependent signaling components that are critical for T-cell activation and immune synapse formation [13] [22]. The compound promotes sustained calcium influx and enhanced phosphorylation of key signaling intermediates, resulting in prolonged and amplified immune cell activation that enhances therapeutic efficacy [17] [18].